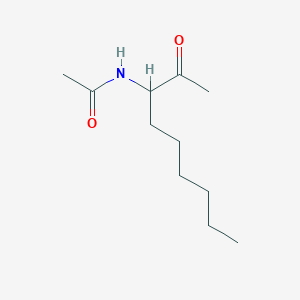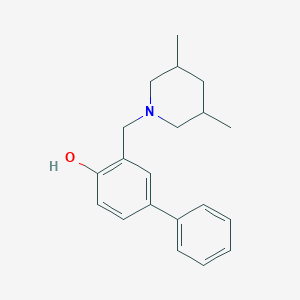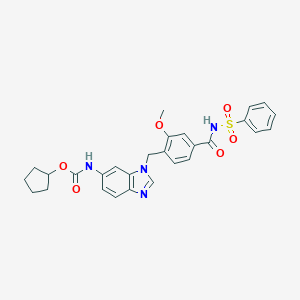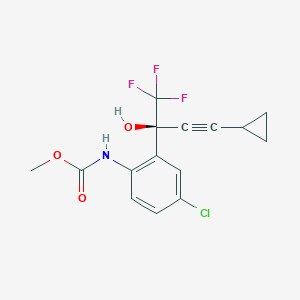
依法韦仑氨基醇甲基氨基甲酸酯
描述
科学研究应用
Efavirenz amino alcohol methyl carbamate has several scientific research applications:
作用机制
Target of Action
The primary target of Efavirenz amino alcohol methyl carbamate is the reverse transcriptase (RT) enzyme of the human immunodeficiency virus-1 (HIV-1) . This enzyme plays a crucial role in the life cycle of the virus, as it is responsible for transcribing the viral RNA into DNA, which is then integrated into the host cell’s genome .
Mode of Action
Efavirenz amino alcohol methyl carbamate acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to the active site of the reverse transcriptase enzyme, blocking its RNA-dependent and DNA-dependent DNA polymerase activities, including HIV-1 replication . This interaction involves unique steric interactions .
Biochemical Pathways
By inhibiting the reverse transcriptase enzyme, Efavirenz amino alcohol methyl carbamate prevents the transcription of HIV-1 viral RNA into DNA, thus blocking the integration of the viral DNA into the host cell’s genome . This effectively halts the replication of the virus and its subsequent spread to other cells.
Result of Action
The inhibition of the reverse transcriptase enzyme by Efavirenz amino alcohol methyl carbamate results in a decrease in the replication of HIV-1, thereby reducing the viral load in the body . This can lead to an improvement in the immune response and a delay in the progression of HIV infection.
Action Environment
The action, efficacy, and stability of Efavirenz amino alcohol methyl carbamate can be influenced by various environmental factors. For instance, harsh conditions may lead to the formation of derivatives of the drug . Additionally, the presence of certain genetic polymorphisms can affect the drug’s pharmacokinetics and, consequently, its efficacy .
生化分析
Biochemical Properties
The Efavirenz Amino Alcohol Methyl Carbamate interacts with various enzymes and proteins. It is a non-nucleoside analogue and a direct inhibitor of reverse transcriptase, thus blocking the transcription of human immunodeficiency virus-1 (HIV-1) viral RNA into the genome of infected cells . The binding at the active site of reverse transcriptase involves unique steric interactions .
Cellular Effects
The Efavirenz Amino Alcohol Methyl Carbamate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the transcription of HIV-1 viral RNA, thereby preventing the replication of the virus . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The Efavirenz Amino Alcohol Methyl Carbamate exerts its effects at the molecular level through several mechanisms. It binds to the active site of the reverse transcriptase enzyme, inhibiting its function and thus blocking the transcription of HIV-1 viral RNA . This prevents the replication of the virus within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Efavirenz Amino Alcohol Methyl Carbamate change over time. The degradation of Efavirenz followed apparent first-order kinetics over a range of pH values . The carbamate hydrolysis pathway was identified as the predominant reaction throughout the pH range studied .
Metabolic Pathways
Efavirenz Amino Alcohol Methyl Carbamate is involved in several metabolic pathways. It is metabolized by Cytochrome P450 2B6 (CYP2B6), the major enzyme catalyzing the formation of its primary metabolite . Polymorphisms in CYP2B6 can affect the metabolism of Efavirenz Amino Alcohol Methyl Carbamate .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of efavirenz amino alcohol methyl carbamate involves the reaction of efavirenz with appropriate reagents to introduce the amino alcohol and methyl carbamate functionalities. The synthetic route typically includes the following steps:
Formation of the Amino Alcohol: Efavirenz undergoes hydrolysis to form the corresponding amino alcohol.
Introduction of the Methyl Carbamate Group: The amino alcohol is then reacted with methyl chloroformate or similar reagents to form the methyl carbamate derivative.
Industrial Production Methods
Industrial production of efavirenz amino alcohol methyl carbamate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrolysis: Large quantities of efavirenz are hydrolyzed using industrial-scale reactors.
Carbamate Formation: The resulting amino alcohol is then reacted with methyl chloroformate in the presence of suitable catalysts to form the final product.
化学反应分析
Types of Reactions
Efavirenz amino alcohol methyl carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form the corresponding amino alcohol and methyl carbamate.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly involving the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Hydrolysis Products: Amino alcohol and methyl carbamate.
Oxidation Products: Oxidized derivatives of the amino alcohol and carbamate groups.
Reduction Products: Reduced forms of the compound, often involving the trifluoromethyl group.
相似化合物的比较
Similar Compounds
Efavirenz: The parent compound, also an NNRTI, used in HIV-1 treatment.
Nevirapine: Another NNRTI with a similar mechanism of action.
Delavirdine: An NNRTI used in combination therapy for HIV-1.
Uniqueness
Efavirenz amino alcohol methyl carbamate is unique due to its specific structural modifications, which enhance its stability and analytical utility compared to its parent compound, efavirenz . The presence of the amino alcohol and methyl carbamate groups provides additional functional sites for chemical reactions and interactions, making it a valuable tool in pharmaceutical research and development .
属性
IUPAC Name |
methyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO3/c1-23-13(21)20-12-5-4-10(16)8-11(12)14(22,15(17,18)19)7-6-9-2-3-9/h4-5,8-9,22H,2-3H2,1H3,(H,20,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIAOBYESJHWBW-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)NC1=C(C=C(C=C1)Cl)[C@@](C#CC2CC2)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211563-40-5 | |
| Record name | Efavirenz amino alcohol methyl carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211563405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EFAVIRENZ AMINO ALCOHOL METHYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376R1A850V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


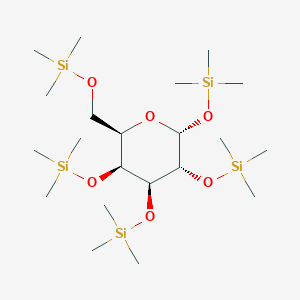
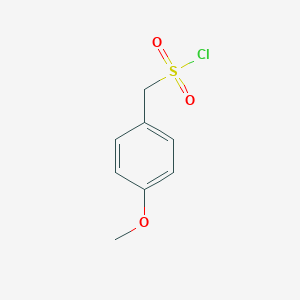
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B20077.png)
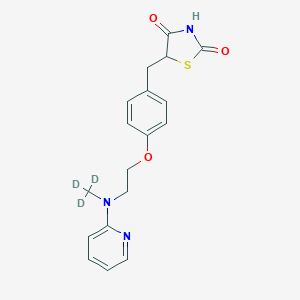
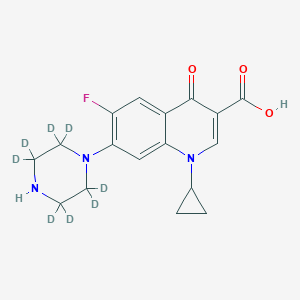

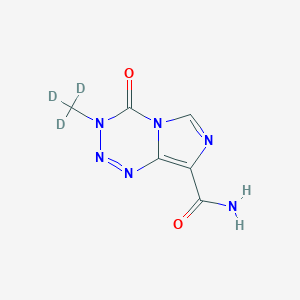
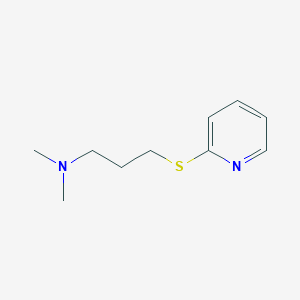
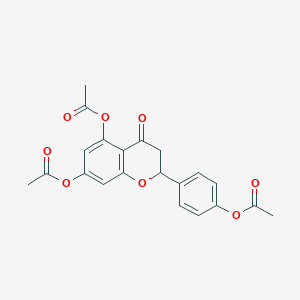
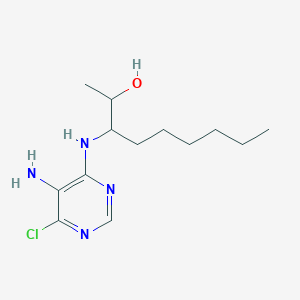
![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)
